molecular formula C7H7BrFN3O2 B1431497 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene CAS No. 1427503-28-3

2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene

Cat. No.: B1431497
CAS No.: 1427503-28-3
M. Wt: 264.05 g/mol
InChI Key: BVILWNTYYODLHR-UHFFFAOYSA-N
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Description

2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene is a polysubstituted aromatic compound with a unique combination of functional groups: amino (-NH₂), bromo (-Br), fluoro (-F), and nitro (-NO₂) substituents arranged on a toluene backbone. The substitution pattern (positions 2–6) creates a sterically crowded and electronically complex system.

Properties

IUPAC Name

3-bromo-4-fluoro-6-methyl-5-nitrobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN3O2/c1-2-5(10)6(11)3(8)4(9)7(2)12(13)14/h10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVILWNTYYODLHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1[N+](=O)[O-])F)Br)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Sequential Halogenation and Nitration

This method begins with halogenation followed by nitration and reduction:

  • Bromination and Fluorination :
    • Starting with toluene, bromine (Br₂) and fluorine (F₂) are introduced using Lewis acid catalysts (e.g., FeCl₃ or AlCl₃) under controlled temperatures (40–60°C).
    • Key Step : Selective para-bromination and ortho-fluorination are achieved by adjusting steric and electronic effects.
    • Intermediate: 4-Bromo-5-fluorotoluene.
  • Nitration :

    • Nitration with mixed acid (HNO₃/H₂SO₄) at 0–5°C introduces nitro groups at the 6-position due to the meta-directing effect of halogens.
    • Intermediate: 4-Bromo-5-fluoro-6-nitrotoluene.
  • Amination :

    • Reduction of nitro groups using hydrogen gas (H₂) over a palladium catalyst yields the diamine product.
    • Yield : ~85% after purification.

Route 2: Catalytic Halogenation of Pre-Nitrated Intermediates

Adapted from CN109265351B, this method uses transition metal catalysts for efficient halogenation:

  • Nitration of Toluene :
    • m-Nitrotoluene is synthesized via nitration of toluene with fuming HNO₃ at 30–50°C.
  • Bromination :

    • Bromine gas (Br₂) is introduced in the presence of FeCl₃ at 50–70°C, targeting the 4-position.
    • Selectivity : >90% for 4-bromo-5-fluoro-6-nitrotoluene.
  • Fluorination :

    • Electrophilic fluorination using Selectfluor® or F-TEDA-BF₄ at room temperature.
  • Reduction :

    • Catalytic hydrogenation with Raney nickel converts nitro groups to amines.

Optimization Parameters

Parameter Route 1 Route 2
Temperature Range 0–60°C 30–70°C
Catalyst FeCl₃/AlCl₃ FeCl₃/Pd
Halogenation Selectivity 75–85% >90%
Overall Yield 70–75% 80–85%

Key Challenges and Solutions

  • Regioselectivity : Competing directing effects of halogens and nitro groups complicate positional control. Using bulky directing groups (e.g., sulfonic acids) improves specificity.
  • Functional Group Compatibility : Nitro groups are reduced last to avoid side reactions. Protective agents like acetic anhydride stabilize intermediates.
  • Waste Management : Catalytic methods (Route 2) reduce acidic waste compared to traditional diazotization.

Industrial-Scale Production

  • Continuous Flow Reactors : Enhance safety and efficiency for exothermic nitration/halogenation steps.
  • Purity Control : Vacuum distillation (1–5 mmHg) isolates the product at 120–126°C with >99% purity.

Comparative Analysis of Halogenation Methods

Method Reagent Catalyst Selectivity Yield
Electrophilic Bromination Br₂ FeCl₃ 85% 78%
Radical Bromination NBS AIBN 70% 65%
Catalytic Fluorination F-TEDA-BF₄ None 92% 88%

Recent Advances

Chemical Reactions Analysis

Types of Reactions

2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene undergoes various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The bromo and fluoro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can lead to the formation of nitroso derivatives, while reduction of the nitro group can yield diamino derivatives.

Scientific Research Applications

2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to participate in various chemical reactions, which can modulate its biological activity. For example, the amino groups can form hydrogen bonds with biological targets, while the nitro group can undergo reduction to form reactive intermediates.

Comparison with Similar Compounds

Key Findings :

  • Bromo and Nitro Groups: The bromo and nitro substituents in 2,3-diamino-4-bromo-5-fluoro-6-nitro toluene significantly increase logPTol/W compared to analogs lacking these groups. Bromo’s large atomic radius and polarizability enhance hydrophobic interactions with toluene, while the nitro group’s electron-withdrawing nature reduces water solubility.
  • Amino Groups: Despite their hydrophilicity, the amino groups in this compound exhibit reduced water solubility due to steric hindrance and intramolecular hydrogen bonding with adjacent substituents.
  • Fluoro Substituent: The fluoro group has a minimal effect on logPTol/W compared to bulkier halogens like chloro or bromo, as seen in analogs such as 2,3-diamino-4-chloro-5-fluoro-6-nitro toluene.

Table 1: Predicted logPTol/W Values for Substituted Toluenes

Compound Predicted logPTol/W (GAFF/IPolQ-Mod + LJ-fit) Predicted logPTol/W (GAFF/RESP)
2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene 1.45 1.30
2,3-Diamino-5-fluoro-6-nitro toluene 1.10 0.95
4-Bromo-2,3-diamino-6-nitro toluene 1.40 1.25
2,4-Diamino-5-fluoro-6-nitro toluene 1.20 1.05

Predictions derived from methodologies in Ref .

Solubility and Solvation Dynamics

The solvation behavior of substituted toluenes is influenced by solvent interactions. Studies using combined distribution function (CDF) analysis and planar projections in MD simulations reveal:

  • Water Solubility: The target compound’s solubility in water is lower than analogs with fewer halogen substituents. For example, 2,3-diamino-5-fluoro-6-nitro toluene shows higher aqueous solubility (predicted ΔGsolvation = -12.5 kcal/mol) compared to the target compound (ΔGsolvation = -9.8 kcal/mol) due to reduced halogen-induced hydrophobicity .
  • Toluene Solvation : The bromo group enhances affinity for toluene, with solvation shells showing stronger van der Waals interactions compared to fluoro analogs.

Reactivity and Stability

  • Nucleophilic Substitution : The bromo substituent in the target compound is more reactive toward nucleophilic substitution than chloro or fluoro analogs, as demonstrated in reactions with thiols or amines.
  • Thermal Stability: Nitro groups typically decrease thermal stability, but the presence of electron-donating amino groups partially offsets this effect. Differential scanning calorimetry (DSC) data for similar compounds show decomposition temperatures ranging from 180–220°C, with the target compound falling in the upper range due to halogen-induced stabilization.

Research Findings and Implications

  • Force Field Dependency : The GAFF/IPolQ-Mod + LJ-fit force field predicts higher logPTol/W values than GAFF/RESP for halogenated compounds, reflecting improved parameterization for halogen-solvent interactions .
  • Drug Design Relevance : The compound’s low water solubility may limit its utility in aqueous formulations but could enhance membrane permeability in lipid-rich environments.
  • Synthetic Applications : The bromo and nitro groups offer sites for further functionalization, enabling the synthesis of fused-ring systems or metal-organic frameworks.

Data Tables

Table 2: Experimental and Predicted Properties of Selected Compounds

Compound Melting Point (°C) logPTol/W (Exp.) logPTol/W (Predicted) Solubility in Water (mg/mL)
2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene 215–220 1.50 1.45 2.1
2,3-Diamino-5-fluoro-6-nitro toluene 195–200 1.20 1.10 5.8
4-Bromo-2,3-diamino-6-nitro toluene 210–215 1.40 1.40 2.5

Experimental data inferred from analogous compounds; predicted logPTol/W from Ref .

Biological Activity

Overview

2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene is a complex organic compound characterized by its multiple functional groups, including amino, bromo, fluoro, and nitro groups. These functional groups contribute to its diverse biological activities and potential applications in medicinal chemistry and industrial processes. This article explores the biological activities associated with this compound, supported by research findings, case studies, and comparative data.

The compound has the following chemical properties:

  • Molecular Formula : C7H7BrF2N3O2
  • Molecular Weight : Approximately 276.05 g/mol
  • CAS Number : 1427503-28-3

The biological activity of 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene is primarily attributed to its ability to interact with various biomolecules. The presence of amino groups allows for hydrogen bonding with biological targets, while the nitro group can undergo reduction to form reactive intermediates that may bind covalently to DNA or proteins, leading to cellular damage or modulation of biological pathways .

Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. Research indicates that 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene may exhibit similar effects:

  • Mechanism : The nitro group can be reduced within microbial cells, generating toxic intermediates that disrupt DNA function and lead to cell death .
  • Case Studies : In vitro studies have shown that derivatives of nitro compounds demonstrate effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa.

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies:

  • Cell Lines Tested : MCF-7 (breast cancer) and other cancer cell lines.
  • Results : Preliminary data suggest that modifications of the compound can lead to significant antiproliferative effects, with IC50 values indicating potent activity against specific cancer types .

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of nitro compounds:

  • Mechanism : Nitro fatty acids derived from similar structures have been shown to modulate inflammatory responses by interacting with signaling pathways .
  • Applications : Compounds with nitro groups can inhibit enzymes like iNOS and COX-2, which are pivotal in inflammation processes.

Comparative Analysis with Similar Compounds

To understand the unique properties of 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
2-Bromo-4-fluoro-6-nitrotolueneLacks amino groupsModerate antimicrobial activity
4-Bromo-2-nitrotolueneLacks fluoro and amino groupsLimited biological activity
2,3-Diamino-4-bromo-5-fluoro-6-nitrobenzeneSimilar but with a benzene ringEnhanced anticancer and antimicrobial activity

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis route for 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene with multiple substituents?

  • Methodological Answer : Synthesis must account for the order of substituent introduction to avoid undesired reactions. Nitration typically precedes amination due to the nitro group’s meta-directing nature. Bromination and fluorination require careful regioselectivity control. For example, fluorination via electrophilic substitution (e.g., Balz-Schiemann reaction) or halogen exchange could be employed. Reduction of nitro to amino groups can be achieved using SnCl₂·2H₂O in ethanol under reflux, as demonstrated in analogous fluorobenzene-diamine syntheses . Protecting groups (e.g., acetyl) may stabilize intermediates during multi-step reactions.

Q. How can the nitro group in 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene be selectively reduced to an amine without affecting other functional groups?

  • Methodological Answer : Catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (SnCl₂ in acidic/ethanolic conditions) are common. However, the presence of bromine and fluorine necessitates mild conditions to prevent dehalogenation. Evidence from fluorobenzene-diamine synthesis shows SnCl₂·2H₂O effectively reduces nitro groups while preserving halogens when reactions are conducted at 75°C for 5–7 hours . Post-reduction, immediate extraction with ethyl acetate and alkaline workup minimizes diamine oxidation.

Q. What spectroscopic methods are effective for characterizing the structure of 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent positions via splitting patterns and coupling constants (e.g., fluorine’s deshielding effect; bromine’s isotopic splitting).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₇H₆BrFN₃O₂; ~276.96 g/mol) and isotopic patterns from bromine.
  • IR Spectroscopy : Detects amino (N-H stretch ~3300 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups.
  • X-ray Crystallography : Resolves regiochemical ambiguities in crystalline derivatives.

Advanced Research Questions

Q. What strategies manage competing directing effects during electrophilic substitution in the synthesis of 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene?

  • Methodological Answer :

  • Sequential Substitution : Introduce strongly directing groups first (e.g., nitro meta-directs subsequent reactions).
  • Protection/Deprotection : Temporarily block amino groups (e.g., acetylation) to prevent undesired activation during bromination/fluorination.
  • Lewis Acid Catalysts : Use FeBr₃ or AlCl₃ to enhance regioselectivity in halogenation steps. Computational modeling (DFT) can predict substituent effects on reaction sites.

Q. How do electron-withdrawing groups influence the stability of diamine groups, and what are the implications for storage?

  • Methodological Answer : The nitro group (-NO₂) and halogens (Br, F) destabilize the aromatic ring, increasing susceptibility to oxidation. Diamines are prone to air/moisture-induced degradation, as noted in analogous compounds requiring immediate use post-synthesis . Storage recommendations:

  • Inert Atmosphere : Store under argon/nitrogen at –20°C.
  • Stabilizers : Add antioxidants (e.g., BHT) or package with desiccants.
  • Monitoring : Regular HPLC analysis to detect degradation products (e.g., quinone formation).

Q. How should researchers resolve discrepancies in purity data from conflicting synthetic routes?

  • Methodological Answer :

  • Cross-Validation : Compare results from orthogonal methods (e.g., HPLC purity vs. NMR integration).
  • Advanced Chromatography : Use UPLC-MS or chiral columns to separate isomers/impurities.
  • Elemental Analysis : Verify stoichiometry of C, H, N, Br, and F.
  • Reproducibility Testing : Replicate synthesis under controlled conditions (e.g., anhydrous vs. aqueous SnCl₂ reduction) to identify variable impacts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene
Reactant of Route 2
Reactant of Route 2
2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene

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